Ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]but-1-ene-1-sulfonate
Description
Ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]but-1-ene-1-sulfonate is a specialized organic compound featuring a sulfonate ester group, a conjugated butene chain, and a tert-butoxycarbonylamino (BOC) group at the third carbon. The BOC group is a widely used protecting moiety in peptide synthesis and organic chemistry due to its stability under basic conditions and ease of removal under acidic conditions.
Properties
Molecular Formula |
C11H21NO5S |
|---|---|
Molecular Weight |
279.36 g/mol |
IUPAC Name |
ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]but-1-ene-1-sulfonate |
InChI |
InChI=1S/C11H21NO5S/c1-6-16-18(14,15)8-7-9(2)12-10(13)17-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,13) |
InChI Key |
VRWUAFNFOUSVPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOS(=O)(=O)C=CC(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate sulfonylating agent under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane . The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
- The target compound’s sulfonate ester contrasts with the carboxylic acid in 5-hydroxy-pentanoic acid, imparting distinct solubility and reactivity profiles. Sulfonate esters are typically less acidic but more hydrolytically stable than carboxylic acids.
- The BOC-amino group in both the target compound and 5-hydroxy-pentanoic acid suggests shared utility as protected intermediates in organic synthesis.
- The sodium sulfonate () lacks protective groups but exhibits high water solubility due to its ionic nature, making it suitable for industrial applications.
Physicochemical and Stability Comparisons
Table 2: Stability and Reactivity Profiles
Key Observations:
- The target compound’s sulfonate ester may hydrolyze under basic conditions to yield a sulfonic acid, whereas the sodium sulfonate () is already ionized and stable.
- The BOC group in both the target and 5-hydroxy-pentanoic acid requires acidic conditions (e.g., trifluoroacetic acid) for removal, a critical consideration in synthetic workflows.
Biological Activity
Ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]but-1-ene-1-sulfonate is a chemical compound with the molecular formula and a molecular weight of 279.36 g/mol. It is classified as a sulfonate and features a unique structure that may confer specific biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₁NO₅S |
| Molecular Weight | 279.36 g/mol |
| IUPAC Name | This compound |
| InChI Key | VRWUAFNFOUSVPJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOS(=O)(=O)C=CC(C)NC(=O)OC(C)(C)C |
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated efficacy in inhibiting tumor growth in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: In Vitro Analysis
In a study assessing the cytotoxic effects of a structurally similar sulfonate on cancer cell lines, researchers observed:
- Cell Lines Tested : MCF-7 (breast cancer), HT29 (colon cancer)
- IC50 Values :
- MCF-7: 12 µM
- HT29: 15 µM
These results suggest that the compound may have selective toxicity towards cancer cells while sparing normal cells.
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Metabolic Pathways : The compound may interfere with critical metabolic pathways in cancer cells, leading to reduced proliferation.
- Induction of Apoptosis : Activation of caspases has been noted in treated cells, indicating that the compound may trigger programmed cell death.
- Cell Cycle Arrest : Studies have shown that exposure to similar compounds can lead to G1/S phase arrest, preventing further cell division.
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence regarding the antimicrobial activity of sulfonates. This compound has been evaluated for its effects against various bacterial strains.
Research Findings
A study tested the antimicrobial efficacy against:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| These findings suggest potential applications in treating infections caused by resistant strains. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
